4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Description
4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine ring linked to a 2-methylpyrimidin-4-yl moiety at position 2.
The synthesis of such pyrimidine derivatives typically involves coupling reactions under anhydrous conditions using pre-functionalized intermediates like 2-methoxyacetamidine hydrochloride or 4-chloro-2-(methoxymethyl)pyrimidine, as outlined in heterocyclic chemistry protocols .
Properties
IUPAC Name |
4-methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-15-5-3-12(17-11)19-7-9-20(10-8-19)14-16-6-4-13(18-14)21-2/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTCBMHYXJLPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy donors.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the use of piperazine derivatives.
Substitution with the 2-methylpyrimidin-4-yl group: This step involves the use of 2-methylpyrimidine as a reactant, which is coupled to the piperazine ring under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Medicinal Chemistry Applications
Drug Design and Development
The compound serves as a scaffold for the development of new therapeutic agents. Its structural attributes enable modifications that can enhance bioactivity, selectivity, and pharmacokinetic properties. Research indicates that derivatives of this compound can exhibit varied biological activities, including anti-inflammatory and antimicrobial effects .
Biological Activity Studies
Studies have shown that 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can interact with specific receptors and enzymes, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications .
Pharmaceutical Research
Lead Compound in Drug Discovery
The compound has been identified as a lead compound in the synthesis of novel pharmaceuticals targeting various diseases. Its derivatives have been evaluated for their efficacy against conditions such as cancer, inflammation, and infectious diseases. The pharmacological profiles of these derivatives suggest promising therapeutic potentials .
Case Studies
- Anti-inflammatory Agents : Several studies have synthesized derivatives of this compound to evaluate their anti-inflammatory properties. These studies demonstrated that certain derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile for long-term use .
- Antimicrobial Activity : Research has also focused on the antimicrobial properties of this compound derivatives. These compounds were tested against various bacterial strains, showing varying degrees of inhibition, which highlights their potential as antimicrobial agents .
Industrial Applications
Synthesis of Complex Molecules
In addition to its pharmaceutical applications, this compound can be utilized in industrial settings for the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
A key structural distinction among analogs lies in the substituents attached to the piperazine ring. Below is a comparative analysis:
*Calculated based on molecular formula C₁₄H₁₇N₅O.
Key Observations :
- Electron-Withdrawing vs. In contrast, BB10-0506’s fluorophenyl group introduces hydrophobicity and halogen-bonding capabilities .
- Biological Activity : Derivatives like 4c (from ) exhibit cytotoxicity linked to their 3,4,5-trimethoxyphenyl-thiazole moiety, suggesting that substituent polarity and bulkiness influence bioactivity .
Pharmacological and Physicochemical Properties
- Solubility and Permeability : The methoxy group in the target compound may enhance solubility compared to halogenated derivatives like BB10-0506, which prioritize lipophilicity .
- Thermal Stability : Melting points for analogs in range from 84°C (4d) to 216°C (4c), correlating with crystallinity and substituent rigidity .
Biological Activity
4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a methoxy group and a piperazine moiety, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by:
- A methoxy group at the 4th position of the pyrimidine ring.
- A piperazine ring substituted with a 2-methylpyrimidin-4-yl group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular pathways, leading to altered cell proliferation and survival.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptor sites, influencing signaling pathways relevant to disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro assays demonstrated that derivatives of this compound exhibited significant cytostatic activity against various cancer cell lines, including NSCLC (non-small cell lung cancer) and colorectal carcinoma cells .
| Cell Line | GI Value (%) at 10 µM | Reference |
|---|---|---|
| HOP-92 (NSCLC) | 86.28 | |
| HCT-116 (Colorectal) | 40.87 | |
| SK-BR-3 (Breast) | 46.14 |
Antimicrobial Activity
Research has also indicated moderate to good antimicrobial activity for related compounds in the same class. The presence of the piperazine group enhances their interaction with bacterial targets .
Case Studies and Research Findings
- NCI-60 Cell Line Screening : In a study involving the NCI-60 cell line panel, derivatives including this compound showed promising results, indicating potential for further development as anticancer agents .
- ADME-Tox Predictions : The pharmacokinetic profiles of these compounds were evaluated using ADME-Tox predictions, which suggested favorable drug-likeness properties, making them suitable candidates for further drug development .
- Mechanistic Studies : Detailed mechanistic studies revealed that certain derivatives inhibited PARP1 activity, suggesting their role as potential PARP inhibitors in cancer therapy .
Q & A
Q. Key Considerations :
- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield .
- Monitor intermediates via LC-MS or NMR to confirm structural integrity .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography : Resolve the crystal lattice to confirm bond lengths, angles, and stereochemistry. For example, analogous piperazine-pyrimidine derivatives show planar pyrimidine rings with dihedral angles of ~75° relative to substituents .
- Spectroscopic Techniques :
- NMR : H and C NMR to verify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbon connectivity.
- HRMS : Confirm molecular ion peaks matching the exact mass.
Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Crystallographic R-factor < 0.05, planar pyrimidine core | |
| H NMR | Methoxy proton resonance at δ 3.92 ppm |
Advanced: How can conflicting bioactivity data across studies be systematically analyzed?
Methodological Answer:
Address contradictions through:
Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation time, compound purity). For instance, variations in IC values may arise from differences in cell permeability or metabolic stability .
Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence activity .
Computational Modeling : Perform molecular dynamics simulations to assess target binding under varying pH or ionic conditions .
Case Example :
A study on a similar compound showed a 10-fold potency drop in high-pH media due to deprotonation of the piperazine nitrogen, altering receptor interaction .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Stepwise Optimization :
- Temperature Control : For SNAr reactions, higher temperatures (80–100°C) improve kinetics but may degrade sensitive groups.
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)) for coupling steps, with ligand optimization (e.g., XPhos) to reduce byproducts .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
